5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF2N3O/c26-20-7-4-8-21(28)19(20)14-31-22-10-9-17(27)13-18(22)23-24(31)25(32)30(15-29-23)12-11-16-5-2-1-3-6-16/h1-10,13,15H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWEYCJOJCTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes current research findings to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms in the benzyl group enhances the lipophilicity and biological activity of the compound.
- Pyrimidoindole Core : This core structure is known for its diverse pharmacological properties.
Antiviral Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, derivatives with 2-chloro-6-fluorobenzyl substitutions have shown potent activity against wild-type HIV-1 and various mutants. The mechanism involves inhibition of HIV reverse transcriptase (RT), leading to reduced viral replication rates in infected cells .
Comparative Efficacy
A comparative study highlighted that derivatives with similar substitutions exhibited IC50 values in the picomolar range against HIV-1, indicating high potency. The structure-activity relationship (SAR) analysis suggests that specific stereochemical configurations significantly influence antiviral efficacy .
Anticancer Activity
The compound's anticancer potential has been investigated through various in vitro assays. It has shown promising results against several cancer cell lines, including breast and renal cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects on MDA-MB-468 (breast cancer) and A498 (renal cancer) cell lines revealed that the compound induces significant cell death at low micromolar concentrations.
- Mechanistic Insights : Further investigation into its mechanism revealed that it activates apoptotic pathways while inhibiting key survival signaling pathways such as PI3K/Akt .
Summary of Biological Activities
| Activity Type | Assay Type | IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase Assay | Picomolar range | HIV-1 |
| Anticancer | Cell Viability Assays | Low micromolar concentrations | MDA-MB-468, A498 |
Synthesis and Optimization
Research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, with emphasis on minimizing by-products and maximizing efficiency. The use of mild reaction conditions has been noted to improve overall yields significantly .
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Evaluating the pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological activities.
- Combination Therapies : Investigating potential synergistic effects with existing antiviral or anticancer drugs.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds in the pyrimidoindole class exhibit promising anticancer properties. Research shows that derivatives of pyrimidoindoles can inhibit various enzymes involved in cancer progression. The specific structural features of 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one may enhance its efficacy as a potential anticancer agent by targeting specific kinases implicated in tumor growth and metastasis.
Kinase Inhibition
The compound has been investigated for its inhibitory effects on various protein kinases, which play crucial roles in cellular signaling pathways. Pyrimidoindoles have shown activity against kinases involved in inflammatory responses and cancer cell proliferation. The unique substituents on this compound may provide enhanced binding affinity to these targets.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections. The presence of halogen substituents (chlorine and fluorine) is known to influence the biological activity of compounds, potentially enhancing their effectiveness against microbial pathogens.
Inflammation Modulation
Compounds similar to this compound have been studied for their role as COX inhibitors, which are vital in managing inflammation. The ability to modulate inflammatory pathways could lead to therapeutic applications in conditions such as arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one | Contains a chloro group and phenethyl substituent | Focused on different substitution patterns affecting biological activity |
| 3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one | Similar indole core with variations in benzyl substitutions | Explores different halogen placements affecting reactivity |
| 6-methyl-2-(phenylmethyl)pyrimidin-4(3H)-one | Lacks indole structure but shares pyrimidine core | Different core structure leading to distinct biological activities |
Case Studies and Research Findings
Recent studies have demonstrated the potential of pyrimidoindoles as TLR4 ligands. A specific study highlighted the binding affinity of these compounds to TLR4 receptors, suggesting their role in immune modulation. The presence of aryl groups at the C8 position was linked to enhanced biological activity, indicating that structural modifications could lead to more potent derivatives.
Furthermore, molecular docking studies have provided insights into how this compound interacts with various biological targets. These findings underscore the importance of structural diversity in optimizing the pharmacological properties of pyrimidoindoles.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs described in the evidence:
Key Observations:
The target compound’s 2-chloro-6-fluorobenzyl group may increase steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility . Pyridinylmethyl substituents (as in the compound from ) introduce nitrogen-based polarity, improving solubility but possibly reducing target affinity compared to aromatic benzyl groups .
Electronic and Spatial Effects :
- The methoxy group in ’s compound replaces the 8-fluoro in the target, reducing electronegativity but increasing metabolic stability due to decreased susceptibility to oxidative metabolism .
- Chlorine in the target’s benzyl group may enhance halogen bonding with biological targets compared to fluorine in Compound 3 .
Crystallographic Insights: Compound 3 crystallizes in a monoclinic P2₁/n space group, with Hirshfeld surface analysis revealing intermolecular interactions (e.g., C–H···O, π-π stacking) critical for crystal packing . The target compound’s phenethyl group may alter crystal lattice stability due to increased flexibility.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The target compound’s high molecular weight (~450) and halogen-rich substituents may limit aqueous solubility, necessitating formulation optimization. In contrast, pyridine-containing analogs () show better solubility profiles .
- LogP and Lipophilicity : The 2-chloro-6-fluorobenzyl group likely increases LogP, improving blood-brain barrier penetration but raising toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
